molecular formula C14H20O B2402099 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol CAS No. 2248348-73-2

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol

Cat. No.: B2402099
CAS No.: 2248348-73-2
M. Wt: 204.313
InChI Key: AFLTUJUSOWTSKG-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C14H20O It is a cyclopropyl alcohol derivative characterized by the presence of a phenyl group and two methyl groups attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 2,2-dimethyl-1-phenylcyclopropane with a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of strong bases and oxidizing agents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-ol is unique due to its specific cyclopropyl and phenyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLTUJUSOWTSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CC1(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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